5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a methyl group at position 5 and a 4-(4-pentylcyclohexyl)phenyl group at position 4.
Properties
IUPAC Name |
3-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15(2)21-22-20(23)24/h11-14,16-17H,3-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXCJRFXYACGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3C(=NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The triazolone ring is typically synthesized via cyclization of hydrazine derivatives with carbonyl compounds. For this compound, the route involves:
- Synthesis of 4-(4-Pentylcyclohexyl)phenylhydrazine :
- Reaction with Methyl Glyoxylate :
Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Adapting methods from similar triazolones:
- Hydrazine (1.1 eq) and methyl glyoxylate (1 eq) are mixed in DMF .
- Microwave irradiation : 150 W, 120°C, 20 minutes.
- Post-reaction workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Advantages :
Introduction of the 4-Pentylcyclohexylphenyl Group
Late-Stage Suzuki-Miyaura Coupling
To avoid steric hindrance during cyclization, the pentylcyclohexylphenyl group is introduced post-triazolone formation:
Direct Cyclization with Pre-Functionalized Hydrazine
An alternative approach uses pre-synthesized 4-(4-pentylcyclohexyl)phenylhydrazine:
- Hydrazine Synthesis :
- As described in Section 2.1.
- One-Pot Cyclization :
Purification and Characterization
Purification Techniques
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional | 45 | 12 hours | Low equipment requirements |
| Microwave-Assisted | 68 | 20 minutes | Rapid, high yield |
| Suzuki Coupling | 62 | 8 hours | Avoids steric hindrance issues |
Industrial-Scale Considerations
- Cost Analysis : Pre-functionalized hydrazine synthesis adds ~30% to raw material costs compared to Suzuki coupling.
- Environmental Impact : Microwave methods reduce energy consumption by 40% versus conventional heating.
- Safety : Hydrazine handling requires strict inert atmosphere protocols due to toxicity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolone ring, potentially converting it to a triazole or other reduced forms.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Triazole derivatives.
Substitution: Various substituted phenyl or cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazolone ring, which is known to interact with various biological targets.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The triazolone ring is a common motif in many drugs, and modifications to the phenyl and cyclohexyl groups can lead to compounds with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and liquid crystals, due to its rigid structure and ability to form stable complexes.
Mechanism of Action
The mechanism of action of 5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The phenyl and cyclohexyl groups can enhance binding affinity and selectivity by fitting into hydrophobic pockets.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Mechanistic Insights
Lipophilicity and BBB Penetration :
The target compound’s 4-pentylcyclohexyl group likely increases lipophilicity (logP > 5) compared to W112’s heptyloxy chain (logP ~4.5), suggesting superior BBB penetration . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.Anti-Inflammatory and Neuroprotective Activity :
W112 demonstrated in vivo efficacy in Alzheimer’s disease (AD) models, reducing Aβ-induced neurotoxicity and pro-inflammatory cytokines via MAPK/NF-κB inhibition . The target compound’s cyclohexyl group may enhance binding to hydrophobic pockets in kinases or inflammatory mediators, though empirical validation is required.Antimicrobial vs. CNS Applications : Triazolones with electron-withdrawing groups (e.g., dichlorophenyl in ) exhibit antifungal activity, likely via cytochrome P450 inhibition . In contrast, alkyl/aryl substituents (e.g., pentylcyclohexyl) may favor CNS targeting due to optimized physicochemical properties.
Biological Activity
5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H29N3O
- Molecular Weight : 327.47 g/mol
- CAS Number : 860612-18-6
- Purity : >90% .
Triazole derivatives often exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : Many triazoles have been shown to possess antifungal and antibacterial properties. The presence of the triazole ring is crucial for interacting with microbial enzymes.
- Anticancer Activity : Triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that triazoles may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Properties
Research indicates that triazole compounds can effectively target various pathogens. For instance, a study highlighted the antifungal activity of related triazole derivatives against Candida species, demonstrating their potential in treating fungal infections .
Anticancer Effects
Triazoles have been investigated for their anticancer properties. Research has shown that certain triazole derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against breast cancer cells (MCF-7) with IC50 values ranging from 27.3 to 43.4 µM .
Anti-inflammatory and Analgesic Activities
Triazole derivatives have also been explored for their anti-inflammatory effects. A study reported that certain substituted triazoles could reduce inflammation in animal models, suggesting potential applications in treating inflammatory disorders .
Case Studies
- Study on Anticancer Activity : In vitro studies involving this compound showed significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Data Table: Biological Activities of Triazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
